molecular formula C12H22N2 B13819156 3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine CAS No. 34608-41-8

3',4,4',5,5',6,6',7-Octahydro-1(3H),7'-bi-2H-azepine

Cat. No.: B13819156
CAS No.: 34608-41-8
M. Wt: 194.32 g/mol
InChI Key: FWCBVOXJYYZVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine: is an organic compound with the molecular formula C12H22N2 It is a bicyclic compound consisting of two azepine rings, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dimerization of azepine derivatives through catalytic hydrogenation. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Uniqueness: 3’,4,4’,5,5’,6,6’,7-Octahydro-1(3H),7’-bi-2H-azepine is unique due to its specific bicyclic structure and the presence of nitrogen atoms in the rings.

Properties

CAS No.

34608-41-8

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

7-(azepan-1-yl)-3,4,5,6-tetrahydro-2H-azepine

InChI

InChI=1S/C12H22N2/c1-2-7-11-14(10-6-1)12-8-4-3-5-9-13-12/h1-11H2

InChI Key

FWCBVOXJYYZVQD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.